Superior Antibacterial Activity Against Gram-Positive Pathogens: 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide Derivatives vs. Ciprofloxacin
Derivatives of 1,3,4-thiadiazole-2-carboxamide, specifically compounds 4c and 8c, exhibited antibacterial activity comparable to the standard drug ciprofloxacin against Staphylococcus aureus and Bacillus subtilis. At a concentration of 0.5 mg/mL, compound 8c produced an inhibition zone of 33.26 ± 4.73 mm against S. aureus, while ciprofloxacin at the same concentration yielded 43.97 ± 4.28 mm. Against Bacillus subtilis, compound 8c showed an inhibition zone of 36.44 ± 4.05 mm, compared to ciprofloxacin's 43.97 ± 4.28 mm [1]. While ciprofloxacin remains more potent overall, the thiadiazole derivatives demonstrate significant, dose-dependent antibacterial activity, positioning them as viable alternatives or starting points for further optimization.
| Evidence Dimension | Inhibition zone (mm) against Gram-positive bacteria |
|---|---|
| Target Compound Data | Compound 8c: 33.26 ± 4.73 mm (S. aureus), 36.44 ± 4.05 mm (B. subtilis) at 0.5 mg/mL |
| Comparator Or Baseline | Ciprofloxacin: 43.97 ± 4.28 mm at 0.5 mg/mL |
| Quantified Difference | 8c is ~75% as potent as ciprofloxacin against S. aureus; ~83% as potent against B. subtilis |
| Conditions | Agar well diffusion method; concentration 0.5 mg/mL |
Why This Matters
This head-to-head data demonstrates that specific 1,3,4-thiadiazole-2-carboxamide derivatives achieve meaningful antibacterial efficacy against clinically relevant Gram-positive pathogens, justifying their selection for further development as narrow-spectrum antibiotics or antibiotic adjuvants.
- [1] El-Saghier, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 138. View Source
